molecular formula C25H38O6 B022277 (1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate CAS No. 133645-46-2

(1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate

Cat. No.: B022277
CAS No.: 133645-46-2
M. Wt: 434.6 g/mol
InChI Key: ZHTMJJNBYMYMRV-VVSCFXOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate, also known as this compound, is a useful research compound. Its molecular formula is C25H38O6 and its molecular weight is 434.6 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

3’(S)-Hydroxy Simvastatin, also known as Simvastatin, primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the biosynthesis of cholesterol in the body .

Mode of Action

Simvastatin acts as a competitive inhibitor of HMG-CoA reductase . By binding to the enzyme, it effectively slows down the production of cholesterol in the body . This results in a decrease in the amount of cholesterol that may build up on the walls of the arteries and block blood flow to the heart, brain, and other parts of the body .

Biochemical Pathways

Simvastatin affects the mevalonate pathway , which is the metabolic pathway that produces cholesterol and other isoprenoids . By inhibiting HMG-CoA reductase, Simvastatin reduces the production of mevalonate, a critical molecule in the synthesis of cholesterol . This leads to a decrease in cholesterol levels, which can help prevent the development of atherosclerosis .

Pharmacokinetics

Simvastatin is well-absorbed following oral administration, with peak plasma concentrations occurring within 1.5 hours . The drug is extensively metabolized in the liver, primarily by the CYP3A4 enzyme system . The elimination half-life of Simvastatin is approximately 4.85 hours . It’s important to note that genetic polymorphisms in enzymes such as CYP2C9, CYP3A5, ABCB1, ABCG2, and SLCO1B1 can influence the pharmacokinetics of Simvastatin .

Result of Action

At the molecular level, Simvastatin has been shown to reduce the expression of pro-inflammatory molecules such as COX-2 and TNF-α . At the cellular level, it has been found to improve the function of endothelial cells, which line the interior surface of blood vessels . In addition, Simvastatin has been shown to have neuroprotective effects, improving memory and reducing inflammation in the brain .

Action Environment

Environmental factors can influence the action of Simvastatin. For instance, the presence of other drugs that are metabolized by the same enzyme systems can affect the metabolism and efficacy of Simvastatin . Additionally, lifestyle factors such as diet and exercise can influence the effectiveness of Simvastatin in reducing cholesterol levels .

Properties

IUPAC Name

[(1S,6S,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O6/c1-6-25(4,5)24(29)31-21-10-14(2)9-16-11-20(27)15(3)19(23(16)21)8-7-18-12-17(26)13-22(28)30-18/h9,11,15,17-21,23,26-27H,6-8,10,12-13H2,1-5H3/t15-,17-,18-,19+,20-,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTMJJNBYMYMRV-VVSCFXOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1CC(=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617436
Record name (1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133645-46-2
Record name (1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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